molecular formula C13H18N2OS B7486160 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone

1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone

Cat. No.: B7486160
M. Wt: 250.36 g/mol
InChI Key: ZXHGZDKRURKEOM-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone is a compound that features a piperidine ring substituted with a methyl group and a pyridine ring connected via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Methyl Group: The methyl group is introduced via alkylation reactions.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately through established methods such as the Hantzsch pyridine synthesis.

    Connecting the Rings via Sulfanyl Group: The final step involves the formation of the sulfanyl linkage between the piperidine and pyridine rings. This can be achieved through nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Thiol reagents and bases like sodium hydride (NaH) are used for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylmethanone
  • 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylethanone
  • 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylpropanone

Uniqueness: 1-(4-Methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-11-5-8-15(9-6-11)13(16)10-17-12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHGZDKRURKEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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